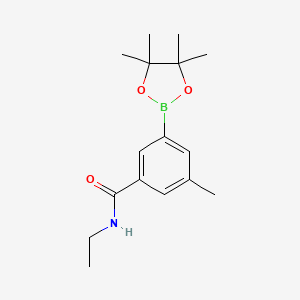
5-Amino-2-((diethylamino)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-((diethylamino)methyl)phenol: is an organic compound with the molecular formula C10H16N2O. It is a derivative of phenol, characterized by the presence of an amino group and a diethylamino group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-((diethylamino)methyl)phenol typically involves the reaction of 2-nitro-5-(diethylamino)benzaldehyde with a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like ethanol under controlled temperature conditions. The reduction of the nitro group to an amino group is a key step in this synthesis .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Amino-2-((diethylamino)methyl)phenol can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form various amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
Chemistry: 5-Amino-2-((diethylamino)methyl)phenol is used as a building block in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its unique structure allows for the formation of complex molecules through various chemical reactions.
Biology: In biological research, this compound is used as a precursor in the synthesis of bioactive molecules. It is also studied for its potential antimicrobial and antioxidant properties.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes and receptors. Its derivatives are explored for their therapeutic effects in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 5-Amino-2-((diethylamino)methyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
- 2-Amino-5-(diethylamino)phenol
- 5-(Diethylamino)-2-[(phenylimino)methyl]phenol
- 5-(Diethylamino)-2-[(4-nitrophenyl)methyl]phenol
Comparison: 5-Amino-2-((diethylamino)methyl)phenol is unique due to the presence of both an amino group and a diethylamino group on the benzene ring. This dual functionality allows for a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
5-amino-2-(diethylaminomethyl)phenol |
InChI |
InChI=1S/C11H18N2O/c1-3-13(4-2)8-9-5-6-10(12)7-11(9)14/h5-7,14H,3-4,8,12H2,1-2H3 |
InChI Key |
CSLUXIMNUPPWDD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C=C(C=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


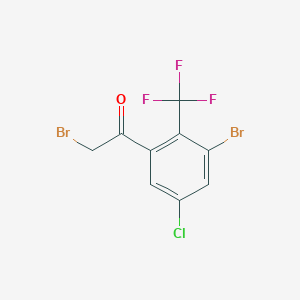
![4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate](/img/structure/B13725709.png)
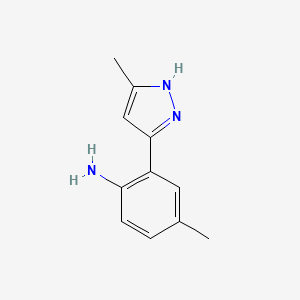
![1-[2-(3-Bromophenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13725713.png)
![3,3-Difluoro-1-[3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine](/img/structure/B13725722.png)
![{3-[(3,4-Dichloro-phenylcarbamoyl)-methyl]-4-oxo-thiazolidin-2-ylidene}-acetic acid ethyl ester](/img/structure/B13725724.png)
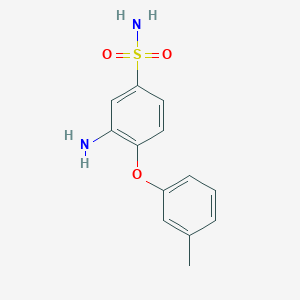
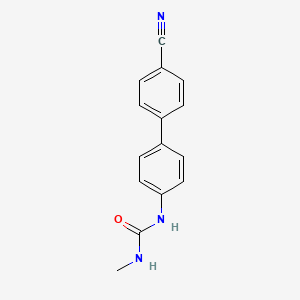
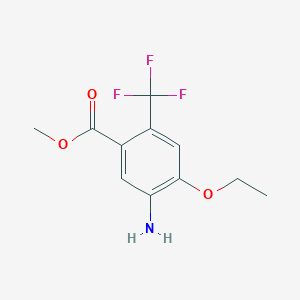
![tert-Butyl 4-((5-bromo-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B13725748.png)
![5-(3-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13725756.png)
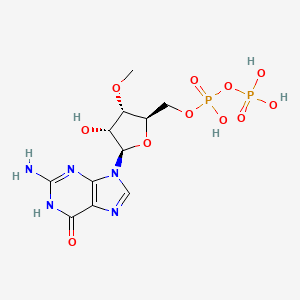
![[3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13725767.png)
